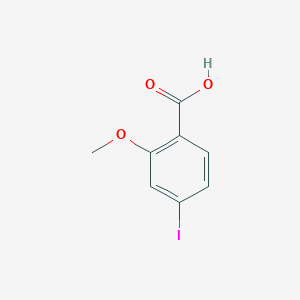

4-Methoxy-1,2-benzenedimethanol

Übersicht

Beschreibung

4-Methoxy-1,2-benzenedimethanol, also known as guaiacol glyceryl ether, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used as a reagent in organic synthesis and has been found to have various biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Medicine: Antibacterial and Antifungal Agent

4-Methoxy-1,2-benzenedimethanol has potential applications in medicine due to its structural similarity to compounds that exhibit antibacterial and antifungal properties. Research indicates that related phenolic compounds can be effective against a variety of pathogens .

Agriculture: Pesticide Formulation

In agriculture, this compound could be used in the synthesis of pesticides. Its phenolic structure may help in the development of new formulations that are more effective against pests and have lower toxicity to non-target organisms .

Materials Science: Polymer Synthesis

The compound’s two hydroxyl groups make it a candidate for use in polymer synthesis. It could serve as a monomer in the production of specialty polymers with unique properties, such as enhanced thermal stability or biodegradability .

Environmental Science: Degradation of Pollutants

4-Methoxy-1,2-benzenedimethanol could be investigated for its role in the microbial degradation of environmental pollutants. Its structure may facilitate the breakdown of harmful organic compounds in contaminated sites .

Food Industry: Flavoring and Preservation

Though direct applications in the food industry are not well-documented, compounds with methoxy groups are often associated with flavoring properties. Additionally, its antimicrobial potential could be harnessed for food preservation .

Cosmetics: UV Filters and Skin Care

In cosmetics, similar methoxy-containing compounds are used as UV filters. 4-Methoxy-1,2-benzenedimethanol could be explored as a component in sunscreen formulations or other skincare products to protect against UV radiation .

Energy: Organic Photovoltaic Materials

The aromatic structure of 4-Methoxy-1,2-benzenedimethanol suggests it could be used in the development of organic photovoltaic materials. Its potential for light absorption and conversion into electrical energy can be an area of interest for renewable energy research .

Biotechnology: Microbial Growth Substrate

This compound might serve as a substrate for microbial growth in biotechnological applications, particularly in the production of bio-based chemicals. Its phenolic nature could support the growth of specific microorganisms capable of converting it into valuable products .

Wirkmechanismus

Target of Action

The primary targets of 4-Methoxy-1,2-benzenedimethanol are currently unknown. This compound is a derivative of benzenemethanol , which suggests that it may interact with similar biological targets.

Mode of Action

The exact mode of action of 4-Methoxy-1,2-benzenedimethanol Given its structural similarity to benzenemethanol, it may interact with its targets through similar mechanisms, such as nucleophilic substitution or oxidation . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Methoxy-1,2-benzenedimethanol . For instance, the compound is water-soluble , which may affect its distribution in the body and its interaction with targets. Other factors, such as pH, temperature, and the presence of other molecules, could also influence its action.

Eigenschaften

IUPAC Name |

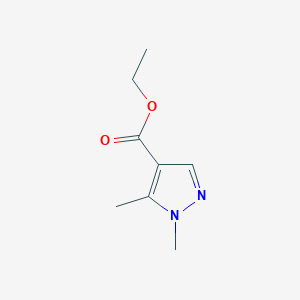

[2-(hydroxymethyl)-4-methoxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4,10-11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCMGVSCUAVGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503171 | |

| Record name | (4-Methoxy-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1,2-benzenedimethanol | |

CAS RN |

36132-95-3 | |

| Record name | (4-Methoxy-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)